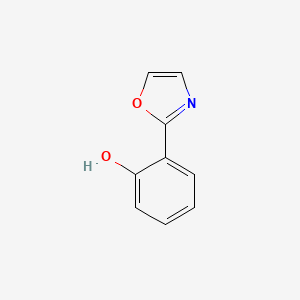

Phenol, 2-(2-oxazolyl)-

Description

Significance of Phenolic and Oxazolyl Scaffolds in Advanced Materials and Ligand Design

The individual contributions of phenolic and oxazolyl groups are well-established in the annals of chemistry. Phenols, with their hydroxyl group directly attached to an aromatic ring, are known for their reactivity in electrophilic aromatic substitution and their ability to act as hydrogen bond donors. britannica.com This functionality makes them crucial building blocks for a wide array of polymers and resins, such as the historic phenol-formaldehyde resins known as Bakelite. britannica.com Their antioxidant properties and role as precursors to valuable industrial chemicals further underscore their importance. britannica.com

On the other hand, the oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric characteristics to a molecule. This scaffold is a common feature in many natural products and pharmaceutically active compounds, often contributing to their biological activity through non-covalent interactions with enzymes and receptors.

The combination of these two scaffolds into 2-(2-oxazolyl)-phenols creates a powerful synergy. The phenolic hydroxyl group and the nitrogen atom of the oxazole ring can act as a bidentate chelate, readily coordinating with a variety of metal ions. This chelating ability is of paramount importance in the field of ligand design, enabling the synthesis of stable metal complexes with tailored catalytic or photophysical properties. acs.orgresearchgate.netnih.gov The rigid and planar nature of the aromatic system, coupled with the coordinating ability of the oxazolyl-phenol unit, provides a robust framework for creating highly selective and efficient catalysts for a range of chemical transformations. acs.org

In the realm of advanced materials, these compounds are particularly noted for their intriguing photophysical properties, often exhibiting phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org This process, where a proton is transferred from the phenolic hydroxyl group to the oxazole nitrogen in the excited state, leads to a large Stokes shift and dual fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. researchgate.netrsc.org The ability to tune these photophysical properties by introducing various substituents on the phenol (B47542) or oxazole rings further enhances their versatility. researchgate.net

Interdisciplinary Research Landscape of 2-(2-Oxazolyl)-Phenols

The study of 2-(2-oxazolyl)-phenols is a truly interdisciplinary endeavor, attracting researchers from organic synthesis, inorganic chemistry, materials science, and medicinal chemistry.

Organic Synthesis and Catalysis: A significant area of research focuses on the development of efficient synthetic routes to access a diverse library of 2-(2-oxazolyl)-phenol derivatives. evitachem.com These methods often involve the condensation of phenolic precursors with amino alcohols or the cyclization of β-hydroxy amides. The resulting ligands are then employed in asymmetric catalysis, where their chiral variants can induce high levels of enantioselectivity in various reactions. acs.org For instance, palladium complexes of chiral bis(oxazoline) ligands derived from phenolic precursors have shown remarkable success in asymmetric Wacker-type cyclization reactions. acs.org

Inorganic and Coordination Chemistry: The coordination chemistry of 2-(2-oxazolyl)-phenols with a wide range of metal ions is extensively studied. acs.orgresearchgate.netnih.gov Researchers investigate the synthesis, structure, and reactivity of these metal complexes. The electronic and steric properties of the ligands can be systematically modified to influence the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net These complexes have found applications in areas such as oxidation catalysis, with oxorhenium(V) complexes of phenolate-oxazoline ligands being active in oxygen atom transfer reactions. nih.gov

Materials Science and Photophysics: The unique photophysical properties of 2-(2-oxazolyl)-phenols are a major driver of research in materials science. researchgate.netresearchgate.net The ESIPT phenomenon is a key focus, with studies aimed at understanding the influence of molecular structure and environment on the efficiency and wavelength of the emitted light. researchgate.netrsc.org By strategically placing electron-donating or electron-withdrawing groups on the aromatic framework, researchers can fine-tune the emission color and quantum yield, leading to the development of novel fluorophores with applications in sensing and imaging. researchgate.net For example, nitrile-substituted 2-(2-oxazolyl)-phenols have been shown to exhibit high fluorescence quantum yields in the solid state. researchgate.net

Medicinal Chemistry: The structural motif of 2-(2-oxazolyl)-phenol is also explored in the context of medicinal chemistry. The ability of the oxazole ring to interact with biological targets, combined with the properties of the phenol group, makes these compounds interesting scaffolds for the design of new therapeutic agents. ontosight.ai For instance, derivatives have been investigated for their potential anticancer and antimicrobial activities. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key data related to Phenol, 2-(2-oxazolyl)- and its derivatives.

Table 1: Photophysical Properties of Substituted 2-(Oxazolinyl)-Phenols

| Compound | Substituent | Emission Maxima (λem, nm) | Quantum Yield (ΦF, %) | Stokes Shift (cm⁻¹) | Reference |

| Nitrile-substituted 2-(oxazolinyl)phenol 6 | Nitrile | 491 (solid state) | 87.3 (solid state) | 9,800 (in CH₂Cl₂) | researchgate.netresearchgate.net |

| 2-(oxazolinyl)phenol 7 | researchgate.nethelicene | - | 8.8 | - | researchgate.net |

| 2-(oxazolinyl)phenol 8 | researchgate.nethelicene | - | 8.7 | - | researchgate.net |

Table 2: Catalytic Activity of Oxorhenium(V) Complexes with Phenolate-Oxazoline Ligands

| Complex | Ligand | Sulfoxide Yield (%) | Isomeric Form | Reference |

| 3a | 2-(2'-hydroxyphenyl)-2-oxazoline (Hoz) | 87 | N,N-trans | nih.gov |

| 3a' | 2-(2'-hydroxyphenyl)-2-oxazoline (Hoz) | 16 | N,N-cis | nih.gov |

| 3a' | 2-(2'-hydroxyphenyl)-2-oxazoline (Hoz) | 57 | N,N-cis | nih.gov |

Structure

3D Structure

Properties

CAS No. |

109604-76-4 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)phenol |

InChI |

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H |

InChI Key |

OKJDRGLFCIXKST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2 2 Oxazolyl , and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the benzoxazole (B165842) core typically involve the condensation of a 2-aminophenol (B121084) precursor with a suitable carbonyl-containing compound, such as a carboxylic acid or an aldehyde. researchgate.netajchem-a.com These foundational methods have been refined over many years. smolecule.com

One of the most established routes to 2-substituted benzoxazoles is the direct condensation of 2-aminophenols with carboxylic acids or their derivatives, like acid chlorides. researchgate.netajchem-a.commedcraveonline.com This reaction typically requires high temperatures and often the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to facilitate the dehydration and cyclization process. ijpbs.comsmolecule.com

The mechanism in the presence of PPA involves the formation of a mixed anhydride, which then reacts with the 2-aminophenol. smolecule.com This is followed by acyl migration and an acid-catalyzed ring closure to form the final benzoxazole product. smolecule.com Methanesulfonic acid has also been identified as a highly effective catalyst for the one-pot synthesis from carboxylic acids (via in-situ generation of acid chlorides) and 2-aminophenols, accommodating a wide range of functional groups. researchgate.net

| Catalyst/Reagent | Conditions | Starting Materials | Yield | Reference |

| Polyphosphoric acid (PPA) | 150°C | 2,4-diaminophenol, 4-methylsalicylic acid | - | ijpbs.com |

| Methanesulfonic acid | - | 2-aminophenol, Carboxylic acids | Excellent | researchgate.net |

| PS-PPh3 resin | Microwave heating | 2-aminophenols, Carboxylic acids | High | researchgate.net |

| Lawesson's reagent | Microwave, solvent-free | 2-aminophenol, Carboxylic acids | Good | researchgate.net |

Another prevalent classical method involves the reaction of 2-aminophenols with aldehydes. researchgate.netajchem-a.com This process occurs in two stages: first, the condensation of the amine and aldehyde to form a phenolic Schiff base (or imine) intermediate, followed by an oxidative cyclization to yield the benzoxazole ring. tandfonline.comnih.govresearchgate.net

A wide variety of oxidizing agents have been employed for the second step, including manganese(III) acetate (B1210297), lead tetraacetate, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). ijpbs.comnih.govresearchgate.net While effective, many of these traditional oxidants are stoichiometric, can be toxic, and may require harsh reaction conditions. nih.gov The choice of oxidant and reaction conditions can be tailored to the specific substrates. For instance, elemental sulfur has been used as an oxidant in the presence of sodium sulfide (B99878) and DMSO. researchgate.net

| Oxidizing Agent | Conditions | Starting Materials | Yield | Reference |

| Lead tetraacetate (Pb(OAc)4) | Ethanol, reflux | 2-aminophenol, 4-benzyloxy benzaldehyde | - | ijpbs.com |

| Dess–Martin periodinane (DMP) | Ambient temperature | Phenolic Schiff bases | - | ijpbs.com |

| DDQ | - | Phenolic Schiff bases | - | researchgate.net |

| Elemental Sulfur (S8) | Sodium sulfide, DMSO | 2-aminophenols, Aldehydes | Good | researchgate.net |

| Silver Carbonate | Mild conditions | Imines | Modest to Good | tandfonline.com |

While the primary routes involve 2-aminophenol, related heterocyclic structures like 2-oxazolines can be synthesized from amino alcohols and carboxylic acids or their derivatives. mdpi.comsemanticscholar.org These methods are relevant as oxazolines are structurally similar and their synthetic pathways can sometimes be adapted. A common approach is the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are formed from the coupling of a carboxylic acid and a 2-amino alcohol. mdpi.com Reagents like triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) can facilitate this dehydration under neutral and mild conditions. researchgate.net

The synthesis of 2-oxazolines, which are 4,5-dihydro-oxazoles, is a broad field with numerous methodologies. organic-chemistry.org These methods often serve as a parallel to benzoxazole synthesis. Key strategies include:

From Aldehydes and Amino Alcohols: A one-pot synthesis using an oxidizing agent like N-bromosuccinimide (NBS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) can convert aldehydes and amino alcohols into 2-oxazolines in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This proceeds via an oxazolidine (B1195125) intermediate which is then oxidized. organic-chemistry.org

From Nitriles and Amino Alcohols: This reaction can be achieved using copper-NHC complexes as catalysts, offering a milder alternative to older methods. organic-chemistry.org Metal-free versions of this reaction also exist, tolerating many functional groups. organic-chemistry.org

From Carboxylic Acids and Amino Alcohols: Dehydrating reagents are key in this approach. Microwave-assisted synthesis using carbonyl diimidazole (CDI) has proven effective, featuring short reaction times and high yields. researchgate.net Triflic acid has also been used to promote this dehydrative cyclization, generating only water as a byproduct. mdpi.com

| Starting Materials | Reagent/Catalyst | Key Features | Reference(s) |

| Aldehydes, Amino alcohols | N-Bromosuccinimide (NBS) | One-pot, mild conditions, high yields | organic-chemistry.orgthieme-connect.com |

| Aromatic aldehydes, 2-Aminoethanol | Pyridinium hydrobromide perbromide | Reaction in water at room temperature | organic-chemistry.org |

| Nitriles, Amino alcohols | Copper-NHC complexes | Milder conditions | organic-chemistry.org |

| Carboxylic acids, Amino alcohols | Carbonyl diimidazole (CDI) | Microwave-assisted, rapid, high yield | researchgate.net |

| N-(2-hydroxyethyl)amides | Triflic acid (TfOH) | Dehydrative cyclization, water is the only byproduct | mdpi.com |

This section encompasses the broad strategies starting from the key precursor, 2-aminophenol. As detailed in previous sections, the two most fundamental approaches are condensation with carboxylic acid derivatives (or the acids themselves) and condensation with aldehydes followed by oxidation. researchgate.netnih.gov Beyond these, other reagents can be used. For example, cyclization reactions with β-diketones can be catalyzed by a combination of a Brønsted acid and copper(I) iodide, tolerating various substituents on the 2-aminophenol ring. acs.org The versatility of 2-aminophenol makes it the cornerstone for the synthesis of a vast library of benzoxazole derivatives through various cyclization strategies. mdpi.com

Advanced and Green Synthesis Strategies

In response to the need for more environmentally friendly and efficient chemical processes, recent research has focused on developing advanced and "green" synthetic methods for benzoxazoles. sioc-journal.cn These strategies aim to reduce waste, avoid hazardous reagents, and utilize catalytic systems.

Key areas of development include:

Catalytic Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a highly attractive green strategy. nih.gov Catalysts based on transition metals like gold, cobalt, or copper, sometimes supported on materials like activated carbon, can facilitate the oxidative cyclization of the Schiff base intermediate under an oxygen atmosphere, replacing stoichiometric chemical oxidants. ijpbs.comnih.govresearchgate.net

Nanocatalysis: The use of heterogeneous nanocatalysts offers significant advantages, including high efficiency, ease of separation (often magnetic), and reusability. ckthakurcollege.net Systems like Fe3O4@SiO2-SO3H (a magnetic solid acid) and silver-iron oxide core-shell nanoparticles have been successfully employed for the condensation of 2-aminophenols and aldehydes, often under solvent-free conditions or in green solvents like water. ajchem-a.comckthakurcollege.netrsc.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or sonication can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. ijpbs.comnih.govmdpi.com These techniques have been applied to the condensation of 2-aminophenols with both carboxylic acids and aldehydes. researchgate.netmdpi.com For example, a magnetic nanomaterial-supported ionic liquid has been used as a catalyst under solvent-free sonication, achieving high yields in just 30 minutes. rsc.orgresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or glycerol (B35011) is a central tenet of green chemistry. ijpbs.com Several catalytic systems for benzoxazole synthesis have been developed to work efficiently in these solvents. ijpbs.comrsc.org

| Strategy | Catalyst/Conditions | Key Advantages | Reference(s) |

| Catalytic Aerobic Oxidation | HAuCl₄·4H₂O / O₂ | Low catalyst loading, uses air as oxidant | nih.gov |

| Nanocatalysis | Fe₃O₄@SiO₂-SO₃H | Reusable magnetic catalyst, solvent-free | ajchem-a.com |

| Nanocatalysis | Ag@Fe₂O₃ core-shell | Room temperature, high yields, reusable | ckthakurcollege.net |

| Ultrasound-Assisted | LAIL@MNP, solvent-free | Short reaction time (30 min), recyclable catalyst | rsc.orgresearchgate.net |

| Microwave-Assisted | ZnO nanoparticles | Significant reduction in reaction time | mdpi.com |

| Green Catalyst | TiO₂–ZrO₂ | Short reaction time, high yield | rsc.org |

Microwave-Assisted One-Pot Reactions under Catalyst and Solvent-Free Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under environmentally benign conditions. While specific examples for the catalyst- and solvent-free one-pot synthesis of "Phenol, 2-(2-oxazolyl)-" are not extensively documented, the principles of microwave chemistry can be applied to the synthesis of related oxazole (B20620) derivatives. For instance, the synthesis of 2,4-disubstituted oxazole compounds has been achieved by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation at 138°C for 20 minutes. tandfonline.com

In a broader context, microwave-assisted one-pot, three-component synthesis has been successfully employed for the preparation of other heterocyclic compounds, demonstrating the potential of this technique. For example, novel thiazolyl-pyridazinediones have been synthesized in good yields by reacting 3-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one, thiosemicarbazide, and various hydrazonoyl chlorides under microwave irradiation. nih.gov This approach highlights the efficiency and versatility of microwave-assisted synthesis in constructing complex molecules in a single step. The application of similar principles to the synthesis of "Phenol, 2-(2-oxazolyl)-" would likely involve the reaction of a substituted salicylaldehyde (B1680747) or a related precursor with an appropriate nitrogen and carbon source under microwave irradiation, potentially without the need for a catalyst or solvent.

| Reactants | Conditions | Product | Yield | Reference |

| p-substituted 2-bromoacetophenone, Urea | DMF, 138°C, 20 min (Microwave) | 2,4-disubstituted oxazole | Not specified | tandfonline.com |

| 3-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one, thiosemicarbazide, hydrazonoyl chlorides | Microwave irradiation | Thiazolyl-pyridazinediones | Good yields | nih.gov |

Catalyst-Mediated Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of substituted oxazoles is no exception. Palladium, copper, and nickel catalysts have been instrumental in developing efficient methods for the arylation of the oxazole ring.

A highly efficient method for the synthesis of 2,4-disubstituted oxazoles involves the direct arylation of 4-substituted oxazoles with aryl bromides, co-catalyzed by palladium and copper. innovareacademics.ininnovareacademics.in This reaction is typically carried out in the presence of a base, such as potassium hydroxide, and a ligand-free palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), along with a copper(I) salt like copper(I) iodide (CuI). innovareacademics.ininnovareacademics.inresearchgate.net The reaction proceeds readily in a solvent such as dimethoxyethane (DME). innovareacademics.in

This methodology offers several advantages, including high functional group tolerance and rapid reaction times, making it suitable for combinatorial synthesis. innovareacademics.ininnovareacademics.in The direct C-H activation and arylation at the C2 position of the oxazole ring avoids the need for pre-functionalization, thus streamlining the synthetic process. innovareacademics.in An efficient microwave-assisted version of this reaction has also been developed, further enhancing its utility. researchgate.net

| 4-Substituted Oxazole | Aryl Bromide | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 4-Aryloxazole | Various aryl bromides | Pd(PPh₃)₄ / CuI | KOH | DME | 2,4-Diaryl oxazole | Good | innovareacademics.in |

| 4-Alkyloxazole | Various aryl bromides | Pd(PPh₃)₄ / CuI | KOH | DME | 2-Aryl-4-alkyl oxazole | Good | innovareacademics.in |

| Oxazole | Aryl bromides | Pd(OAc)₂ / CuI | K₂CO₃ | DMA, 150 °C | 2-Aryloxazole | Moderate | beilstein-journals.org |

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel catalysts can activate strong carbon-oxygen (C-O) bonds in substrates like aryl ethers, which are readily available and cost-effective. researchgate.net This capability is particularly useful for the synthesis of 2-aryloxazoles and their derivatives.

The nickel-catalyzed coupling of azoles, including oxazoles and benzoxazoles, with aromatic nitriles has been reported. nih.gov This reaction is promoted by triphenylborane (B1294497) (BPh₃) and utilizes a nickel catalyst. While the arylation of benzoxazoles can proceed to some extent without the nickel catalyst, the catalyzed process offers higher yields and broader scope. nih.gov The ability of nickel to facilitate the cross-coupling of azoles with various aryl electrophiles, including those with robust C-O bonds, provides a versatile route to "Phenol, 2-(2-oxazolyl)-" derivatives, especially when starting from phenol-derived electrophiles. researchgate.netresearchgate.net

| Azole | Aryl Electrophile | Catalyst System | Additive | Product | Yield | Reference |

| Phenyl oxazole | 3-Trifluoromethylbenzonitrile | Ni(cod)₂ / dcype | BPh₃ | Arylated phenyl oxazole | Good | nih.gov |

| 5-Methyl benzoxazole | Electronically diverse aryl nitriles | Ni(cod)₂ / dcype | BPh₃ | Arylated benzoxazole | Modest to Good | nih.gov |

| Benzoxazole | Aryl carbamate | Ni(cod)₂ / IPr | - | Arylated benzoxazole | Not specified | researchgate.net |

Van Leusen Synthesis for Oxazole Derivatives

The Van Leusen oxazole synthesis is a classic and versatile method for the formation of the oxazole ring, first reported in 1972. ijpsonline.commdpi.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a protic solvent like methanol. mdpi.comorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the 5-substituted oxazole. organic-chemistry.org

This methodology is particularly useful for synthesizing 5-substituted oxazoles and can be adapted to produce other substitution patterns. mdpi.comwikipedia.org For the synthesis of "Phenol, 2-(2-oxazolyl)-" derivatives, a suitably protected salicylaldehyde could be employed as the aldehyde component. The reaction is known for its mild conditions and broad substrate scope. mdpi.com One-pot variations of the Van Leusen synthesis have also been developed, for example, in ionic liquids, which allow for the synthesis of 4,5-disubstituted oxazoles. mdpi.comorganic-chemistry.org

| Aldehyde | Reagent | Base | Solvent | Product | Reference |

| Aromatic Aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Aryl-oxazoles | mdpi.comorganic-chemistry.org |

| Various Aldehydes | TosMIC, Aliphatic Halides | Not specified | Ionic Liquid | 4,5-Disubstituted oxazoles | mdpi.comorganic-chemistry.org |

Bredereck Reaction for Oxazole Derivatives

The Bredereck reaction is another fundamental method for the synthesis of oxazoles. ijpsonline.comslideshare.netchemeurope.com In its original form, it involves the reaction of α-haloketones with formamide (B127407). slideshare.netchemeurope.com This approach provides a straightforward route to 2,4-disubstituted oxazoles. ijpsonline.com The reaction is considered an efficient, clean, and economical process for oxazole synthesis. ijpsonline.com

An improvement on the classical Bredereck reaction involves the use of α-hydroxyketones as starting materials. ijpsonline.com To synthesize "Phenol, 2-(2-oxazolyl)-", a potential starting material would be an α-halo- or α-hydroxyketone derived from a protected phenol (B47542). The reaction with formamide would then lead to the formation of the desired oxazole ring.

| Starting Material | Reagent | Product | Reference |

| α-Haloketones | Formamide | 2,4-Disubstituted oxazoles | ijpsonline.comslideshare.net |

| α-Hydroxyketones | Not specified | 2,4-Disubstituted oxazoles | ijpsonline.com |

One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling for Trisubstituted Oxazoles

A modern and highly versatile approach for the synthesis of 2,4,5-trisubstituted oxazoles combines a one-pot oxazole synthesis with a subsequent Suzuki-Miyaura coupling reaction. tandfonline.combeilstein-journals.orgnih.gov This method allows for the convergent assembly of three different components into the oxazole core.

The process begins with the one-pot formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid, an amino acid, and a dehydrative condensing reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). beilstein-journals.orgnih.gov This intermediate is then subjected to a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to introduce the third substituent at the C5 position of the oxazole ring, affording the 2,4,5-trisubstituted oxazole in good yields. beilstein-journals.orgnih.gov The use of a nickel catalyst for the Suzuki-Miyaura coupling is a key feature of this methodology. ijpsonline.combeilstein-journals.org This strategy is highly attractive for creating diverse libraries of oxazole derivatives due to the wide commercial availability of the three starting material classes: carboxylic acids, amino acids, and boronic acids. beilstein-journals.org

| Carboxylic Acid | Amino Acid | Boronic Acid | Catalyst System | Product | Yield | Reference |

| Various carboxylic acids | Various amino acids | Various boronic acids | DMT-MM, then Ni-catalyst | 2,4,5-Trisubstituted oxazoles | Good | beilstein-journals.orgnih.gov |

| Terephthalic acid | Alanine | Phenylboronic acid | DMT-MM, then Ni-catalyst | Bis-oxazole | Good | beilstein-journals.org |

Polymerization of 2-(2-Oxazolyl)-Phenol Monomers and Related Derivatives

The polymerization of 2-(2-oxazolyl)-phenol monomers and their derivatives predominantly utilizes the cationic ring-opening polymerization (CROP) of the 2-oxazoline ring. This technique allows for the creation of well-defined polymer architectures.

Cationic ring-opening polymerization (CROP) is a robust and versatile method for the synthesis of poly(2-oxazoline)s (PAOx). Current time information in Bangalore, IN.researchgate.net The living nature of this polymerization, when conducted under appropriate conditions, provides excellent control over the polymer's molecular weight, architecture, and end-group functionality. mdpi.comresearchgate.net The polymerization is typically initiated by electrophilic species, such as alkyl tosylates or triflates, which attack the nitrogen atom of the 2-oxazoline monomer, leading to the formation of a cationic oxazolinium propagating species. researchgate.net The propagation then proceeds via a nucleophilic attack of the next monomer on the activated chain end. nih.gov

The structure of the monomer, particularly the substituent at the 2-position, significantly influences the polymerization kinetics. nih.gov For phenolic 2-oxazoline monomers, the phenol group must often be protected (e.g., as a methyl ether) prior to polymerization, as the acidic proton of the phenol can interfere with the cationic polymerization mechanism. researchgate.netnih.gov Research has demonstrated the successful CROP of 2-oxazolines derived from methylated phenolic acids, such as 2-(3,4-dimethoxyphenyl)-2-oxazoline. researchgate.net These polymerizations can be performed under microwave irradiation to achieve rapid and controlled polymer synthesis. researchgate.net

Table 1: Initiators for Cationic Ring-Opening Polymerization of 2-Oxazolines

| Initiator Type | Examples | Characteristics |

|---|---|---|

| Alkyl Halides | Methyl iodide, Benzyl bromide | Common initiators, reactivity depends on the halide. |

| Alkyl Tosylates | Methyl tosylate (MeOTs) | Frequently used, stable, and effective initiator. researchgate.net |

| Alkyl Triflates | Methyl triflate (MeOTf) | Highly reactive, allowing for polymerization at lower temperatures. |

| Lewis Acids | Metallocene complexes | Can promote efficient polymerization of oxazolines. rsc.org |

The living nature of CROP allows for the precise introduction of functional groups at the beginning (alpha-end) and end (omega-end) of the polymer chain, resulting in telechelic polymers. mdpi.comresearchgate.net This is achieved by using functional initiators or by terminating the living polymerization with a specific nucleophilic agent. researchgate.net

For poly(2-oxazoline)s derived from phenolic monomers, this strategy enables the creation of polymers with, for example, a phenol group at one or both ends. This can be achieved by using an initiator containing a protected phenol group or by terminating the polymerization with a phenol-containing nucleophile. The end-functionalized polymers can then be used in a variety of applications, such as surface modification or as macroinitiators for the synthesis of block copolymers. tcichemicals.com For instance, hydroxyl-terminated poly(2-ethyl-2-oxazoline) has been used as a macroinitiator for the ring-opening polymerization of L-lactide to form block copolymers. mdpi.com A variety of functional end-groups, including hydroxyl, amino, allyl, and propargyl groups, can be introduced through post-polymerization modification of an initial functional end-group, such as a methyl ester. x-mol.com

Table 2: Methods for Telechelic Functionalization of Poly(2-oxazoline)s

| Method | Description | Example |

|---|---|---|

| Functional Initiator | The polymerization is initiated with a molecule containing the desired functional group. | Using propargyl tosylate to introduce an alkyne group at the α-end. mdpi.com |

| Functional Terminator | The living cationic chain end is reacted with a nucleophile containing the desired functional group. | Termination with allylamine (B125299) to introduce a vinyl group at the ω-end. core.ac.uk |

Copolymerization provides a powerful tool to tailor the properties of poly(2-oxazoline)s. By incorporating monomers with different side chains, such as those containing protected phenol groups, random, gradient, or block copolymers can be synthesized. researchgate.netmdpi.com The reactivity of the monomers plays a crucial role in determining the copolymer microstructure. For example, the copolymerization of 2-ethyl-2-oxazoline (B78409) with 2-(3,4-dimethoxyphenyl)-2-oxazoline can result in gradient copolymers. researchgate.net

Block copolymers can be synthesized by the sequential addition of different monomers to the living polymerization. rsc.org This allows for the creation of amphiphilic structures, for instance, by combining a hydrophilic poly(2-oxazoline) block with a hydrophobic block derived from a phenolic oxazoline monomer with a long alkyl chain or an aromatic substituent. mdpi.com The self-assembly of such block copolymers in solution can lead to the formation of micelles, vesicles, and other complex nanostructures. rsc.org

Polymeranalogous reactions offer a versatile route to modify the properties of pre-formed poly(2-oxazoline)s. A key strategy involves the hydrolysis of the amide side chains of the poly(2-oxazoline) to yield linear poly(ethylene imine) (L-PEI). nih.govresearchgate.net This transformation opens up a wide range of possibilities for further functionalization.

For polymers derived from "Phenol, 2-(2-oxazolyl)-", the phenolic side chains would first need to be deprotected (if they were protected during polymerization). Subsequently, the entire polymer or specific segments can be hydrolyzed. The resulting L-PEI backbone contains secondary amine groups that can be readily modified. For example, these amines can be acylated with various carboxylic acids or their derivatives, effectively creating new poly(2-oxazoline) side chains. nih.gov This approach allows for the introduction of functionalities that might not be compatible with the initial CROP. Furthermore, partial hydrolysis can be employed to create copolymers containing both the original oxazoline repeat units and ethylene (B1197577) imine units, providing a combination of properties. acs.org

The acylation of linear polyethylene (B3416737) imine (L-PEI) is a powerful "grafting-to" like approach to synthesize poly(2-oxazoline) analogues that may be difficult to obtain through direct monomer polymerization. researchgate.netnih.gov L-PEI itself is often synthesized by the complete hydrolysis of poly(2-ethyl-2-oxazoline). nih.govgoogle.com

This methodology can be applied to create novel polymer architectures based on the "Phenol, 2-(2-oxazolyl)-" scaffold. For instance, a carboxylic acid derivative of "Phenol, 2-(2-oxazolyl)-" could be used to acylate the secondary amine groups of L-PEI. This would result in a polymer with pendant phenol-oxazole moieties attached to a polyethylene imine backbone. This method provides a high degree of control over the side-chain structure and allows for the introduction of complex functional groups. This synthetic route is particularly advantageous for creating poly(2-oxazoline)s with side chains that might interfere with the CROP process. nih.gov

Functionalization and Derivatization Strategies of the Phenol-Oxazole Moiety

The phenol-oxazole moiety itself offers multiple sites for chemical modification, allowing for the fine-tuning of the properties of both the monomer and the resulting polymer.

The phenolic hydroxyl group can undergo typical phenol reactions. For instance, it can be etherified or esterified to introduce a wide range of functional groups. These reactions are often used to protect the phenol group before polymerization. The aromatic ring of the phenol is also susceptible to electrophilic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, or alkyl groups. acs.org

The oxazole ring can also be functionalized. For example, cross-coupling reactions catalyzed by palladium can be used to introduce aryl or heteroaryl groups at the C5-position of the oxazole ring. researchgate.net Furthermore, the oxazole ring can be synthesized from various precursors, which allows for the incorporation of functionality from the outset. For example, the van Leusen oxazole synthesis allows for the preparation of 5-substituted oxazoles from aldehydes. nih.gov These synthetic strategies provide a rich toolbox for creating a diverse library of "Phenol, 2-(2-oxazolyl)-" based monomers and for the post-polymerization modification of polymers containing this moiety.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phenol, 2-(2-oxazolyl)- |

| 2-(3,4-dimethoxyphenyl)-2-oxazoline |

| Poly(2-oxazoline)s (PAOx) |

| Poly(2-ethyl-2-oxazoline) (PEtOx) |

| Linear Poly(ethylene imine) (L-PEI) |

| Methyl tosylate (MeOTs) |

| Methyl triflate (MeOTf) |

| Propargyl tosylate |

| Allyl tosylate |

| Allylamine |

| Methyl bromoacetate |

| L-lactide |

Structural Derivatization of Natural Phenols and Related Fragments

The structural modification of natural phenols is a cornerstone for the discovery of new drug leads. nih.govnih.govkib.ac.cn Natural phenols, characterized by at least one phenyl ring with one or more hydroxyl groups, are abundant in nature and exhibit a wide range of pharmacological activities. nih.govmdpi.com However, to enhance their efficacy or to overcome limitations, structural derivatization is often necessary. nih.govmdpi.com

The synthesis of phenol-oxazolyl compounds can be achieved through the derivatization of common phenolic fragments. nih.gov A general approach involves the modification of the phenolic hydroxyl group or the introduction of new functional groups onto the aromatic ring. nih.gov For instance, the synthesis of oxazole-containing compounds can start from natural phenols that possess suitable functional groups for cyclization reactions. pitt.edu

Key strategies for the derivatization of natural phenols include:

Modification of the phenolic hydroxyl group: This can involve etherification or esterification to introduce different substituents. nih.govmdpi.com

Ring functionalization: Electrophilic aromatic substitution can be used to introduce groups onto the phenolic ring. nih.gov

Coupling reactions: Modern cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds, expanding the structural diversity. nih.govnih.gov

A review of derivatization strategies highlights that most natural phenols can be constructed from the combination of three basic fragments: phenol, phenylpropanoid, and benzoyl. nih.govnih.govkib.ac.cn This modular approach allows for a unified and systematic way to design and synthesize a wide array of derivatives. nih.govnih.gov For example, a chalcone (B49325) can be seen as being composed of a phenol and a benzoyl fragment, and the derivatization strategies for these individual fragments can be applied to the larger structure. nih.gov The synthesis of oxazole-containing natural products often utilizes amino alcohols, which are readily available, and avoids the need for expensive and potentially toxic transition metal catalysts. pitt.edu

Pre-column Derivatization for Analytical Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to enhance the detectability and separation of analytes. researchgate.netnkust.edu.twscirp.orgscirp.org For phenols, which can have poor polarity and lack strong chromophores or fluorophores, derivatization is often essential for sensitive detection. researchgate.netnkust.edu.tw

The process involves reacting the phenol with a labeling reagent to form a derivative with improved chromatographic and detection properties. researchgate.netnkust.edu.tw Several reagents have been developed for this purpose, often targeting the reactive phenolic hydroxyl group.

Common Derivatization Reagents and Conditions for Phenols:

| Reagent | Reaction Conditions | Detection Method | Reference |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Borate buffer (pH 9.0), room temperature, <20 min | Fluorescence (Ex: 293 nm, Em: 360 nm) | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Aqueous medium, with post-column photochemical conversion | UV-Diode Array (270 nm) and Fluorescence (Ex: 270 nm, Em: 310 nm) | nkust.edu.tw |

| 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | Borate buffer (pH 9.0), room temperature, 3 min | Fluorescence | scirp.org |

| 4-Nitrobenzoyl chloride | Borate buffer (pH 8.5), 50°C, 1 min | UV (280 nm) | scirp.org |

These derivatization methods allow for the sensitive and selective analysis of phenols in various complex matrices, such as environmental samples and pharmaceutical formulations. researchgate.netnkust.edu.twscirp.org For instance, the use of CEOC has been successfully applied to the analysis of phenols in printing ink. researchgate.net Similarly, DMEQ-COCl has been used for the simultaneous determination of phenol and chlorophenols in tap water. scirp.org

Synthesis of Specific Phenol-Oxazolyl Derivatives (e.g., 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol)

The synthesis of specific, highly functionalized phenol-oxazolyl derivatives is often required for targeted applications, such as in drug development programs. tandfonline.comtandfonline.com A notable example is the synthesis of 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol, a key intermediate for displacement reactions with oxygen nucleophiles. tandfonline.comtandfonline.com

The synthetic route for this compound has been optimized to be reliable and amenable to large-scale production, focusing on reducing waste and eliminating the need for chromatographic purification. tandfonline.comtandfonline.com The synthesis starts from commercially available 3,5-di-tert-butyl-4-hydroxybenzoic acid. tandfonline.com

Key Synthetic Steps:

Amide Formation: 3,5-di-tert-butyl-4-hydroxybenzoic acid is coupled with the free base of L-serine methyl ester hydrochloride using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to yield the corresponding amide. tandfonline.com

Cyclodehydration and Oxidation: The resulting hydroxyamide undergoes cyclodehydration to form the oxazoline, which is then oxidized to the oxazole. A non-metal-based oxidation method is employed for this step. tandfonline.com

Reduction: The ester group on the oxazole is reduced to a primary alcohol, yielding 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-4-oxazolemethanol. tandfonline.com

Bromination: The final step involves the conversion of the primary alcohol to the corresponding bromomethyl derivative using phosphorus tribromide (PBr₃). tandfonline.com

Stereoselective Synthesis of ortho-/meta-/para-(2-Benzo[d]oxazolyl)phenyl Substituted β-Lactams

β-Lactams are a critically important class of compounds, most famously known for their presence in penicillin and other antibiotics. um.esencyclopedia.pubrsc.org The stereoselective synthesis of β-lactams is of great interest as the biological activity of these molecules is highly dependent on their stereochemistry. um.esencyclopedia.pubrsc.orgresearchgate.net

An effective protocol has been developed for the stereoselective synthesis of novel C-3 thio/seleno substituted ortho-, meta-, and para-(2-benzo[d]oxazolyl)phenyl-β-lactams. researchgate.netfigshare.com This method exclusively yields the trans-β-lactams. researchgate.netfigshare.com The synthesis involves the reaction of S/Se-alkyl/aryl substituted acids with isomeric ortho-, meta-, and para-(2-benzo[d]oxazolyl)phenyl Schiff's bases. researchgate.netfigshare.com

The trans configuration of the resulting β-lactams was confirmed by the coupling constant values of the C3-H and C4-H protons in their ¹H NMR spectra, which ranged from 1.4 to 2.6 Hz. researchgate.netfigshare.com This method is noted for its high purity, stereoselectivity, and simple work-up procedure. researchgate.net

Further research has described the stereoselective synthesis of trans-β-lactams from ortho-/meta-/para-(2-benzo[d]oxazolyl)phenyl imines and Bose-Evans ketenes. figshare.com This is significant because reactions of this type typically yield cis β-lactams. figshare.com

Coordination Chemistry of Phenol, 2 2 Oxazolyl Ligands

Metal Complexation with 2-(2-Hydroxyphenyl)-2-Oxazolines

Formation of Tris(ligand)metal(III) Complexes (e.g., with Aluminum, Gallium, Indium)

A series of tris(ligand)metal(III) complexes have been synthesized using 2-(2'-hydroxyphenyl)-2-oxazoline (Hoz) and its substituted derivatives with Group 13 metals: Aluminum(III), Gallium(III), and Indium(III). acs.orgresearchgate.net These complexes, with the general formula M(L)3, are formed by reacting the corresponding metal salt with three equivalents of the bidentate, monobasic ligand. acs.org

The synthesis of these complexes has been reported with various substituted 2-(2'-hydroxyphenyl)-2-oxazoline ligands, demonstrating the versatility of this ligand system. acs.org For instance, the reaction of Al(III), Ga(III), and In(III) with ligands such as 2-(5'-bromo-2'-hydroxyphenyl)-2-oxazoline (HBroz), 2-(2'-hydroxy-3'-methylphenyl)-2-oxazoline (Hmoz), and 2-(2'-hydroxy-3'-allylphenyl)-2-oxazoline (Haloz) yields the corresponding tris-chelate complexes. acs.orgresearchgate.net

The solid-state structures of these complexes have been extensively studied using single-crystal X-ray diffraction. acs.org For example, the M(oz)3·CH3OH complexes (where M = Al, Ga, In) are isomorphous and isostructural, crystallizing in the monoclinic space group P21/n. acs.org The coordination geometry around the metal center in all these tris(ligand) complexes is consistently found to be meridional (mer). acs.orgdatapdf.com

In contrast to the straightforward formation of tris(ligand) complexes with Hoz and its analogs, the bulkier ligand 2-(2'-hydroxyphenyl)-2-benzoxazole (Hhbo) exhibits different reactivity. datapdf.com With Ga(III), it can form both Ga(hbo)3 and a bis(ligand) acetate (B1210297) complex, [Ga(hbo)2(O,O'-CH3CO2)], depending on the reaction conditions. With Al(III), under identical conditions, the only product isolated is a dinuclear complex, [Al(μ-OH)(hbo)2]2. datapdf.com

Table 1: Crystallographic Data for Selected Tris(ligand)metal(III) Complexes

| Complex | Formula | Crystal System | Space Group |

| Al(oz)3·CH3OH | C28H28AlN3O7 | Monoclinic | P21/n |

| Ga(oz)3·CH3OH | C28H28GaN3O7 | Monoclinic | P21/n |

| In(oz)3·CH3OH | C28H28InN3O7 | Monoclinic | P21/n |

| Al(moz)3 | C30H30AlN3O6 | Monoclinic | Cc |

| Ga(aloz)3 | C36H36GaN3O6 | Monoclinic | C2/c |

Data sourced from Hoveyda et al., 1992. acs.org

Coordination with Rare Earth Metals and Lanthanides

The coordination chemistry of 2-(2'-hydroxyphenyl)-2-oxazoline ligands extends to rare earth metals and lanthanides, although this area is less explored compared to transition metals. researchgate.net Homoleptic tris-chelate complexes of the type ML3, where M is a rare earth element, have been synthesized. researchgate.netcolab.ws

For example, the synthesis of lanthanide tris-chelate complexes, mer-Ln(Allox)3 (where Ln = La, Ce, Sm, Er, and Y), has been reported using the ligand 2-(2'-hydroxy-3'-allylphenyl)-4,4-dimethyl-2-oxazoline (H-Allox). researchgate.net X-ray crystallography confirmed a six-coordinate mer geometry for the cerium and erbium complexes, with no coordination from the alkene group. researchgate.net An azopyridine-based oxazoline (B21484) has also been developed as a photoswitchable ligand for rare-earth metal catalysts, demonstrating the potential for creating functional molecular switches. rsc.org

Stereochemical Aspects of Coordination

Formation of mer-Isomers in ML3 Complexes

In the formation of octahedral tris-chelate complexes with 2-(2'-hydroxyphenyl)-2-oxazoline ligands, a distinct preference for the meridional (mer) isomer is observed. datapdf.comresearchgate.net This has been confirmed through both solid-state X-ray crystal structures and solution-state NMR studies. acs.orgresearchgate.net The mer arrangement places the three nitrogen donor atoms and the three oxygen donor atoms in a plane that includes the metal center. This contrasts with the facial (fac) isomer, where the three similar donor atoms would occupy one face of the octahedron. The exclusive formation of the mer-isomer is a notable feature of the coordination chemistry of these ligands with various metal(III) ions. colab.wsresearchgate.net

Diastereoselectivity in Complex Crystallization

When chiral 2-(2'-hydroxyphenyl)-2-oxazoline ligands are used, a high degree of diastereoselectivity is observed during the crystallization of the resulting metal complexes. colab.wsresearchgate.net For ML3 complexes prepared with an enantiomerically pure ligand, such as an (S)-oxazolylphenolate, the crystallization process can yield a single diastereomer. researchgate.netcolab.ws Specifically, these complexes have been found to crystallize with a Λ-helicity at the metal center. researchgate.netcolab.ws This complete diastereoselectivity highlights the effective transfer of chirality from the ligand to the metal center's coordination sphere.

Ligand Exchange Dynamics in Solution

The lability of the metal-ligand bond in these complexes has been investigated using variable-temperature NMR spectroscopy. acs.orgresearchgate.net The dynamics of ligand exchange are highly dependent on the metal ion.

For aluminum(III) complexes, ligand exchange is slow on the NMR timescale at ambient temperatures. researchgate.netcolab.ws This indicates a relatively inert and stereochemically rigid complex in solution. datapdf.com

In contrast, complexes with rare earth metals exhibit rapid ligand exchange at room temperature. researchgate.netcolab.ws This suggests that the bonds between the lanthanide ions and the 2-(2'-hydroxyphenyl)-2-oxazoline ligands are much more labile. Despite this rapid exchange, solution NMR studies indicate that the mer-isomer remains the exclusively observed species in solution for all these complexes. researchgate.netcolab.ws Studies on related bis(oxazolinylphenolato)rhenium(V) complexes have also shown that the coordination sphere and ligand structure influence the rates of ancillary ligand exchange. acs.orgresearchgate.netfigshare.com

Table 2: Ligand Exchange Dynamics of M(L)3 Complexes in Solution

| Metal Ion | Ligand Exchange Rate at Ambient Temperature | Observed Isomer in Solution |

| Aluminum(III) | Slow on NMR timescale | mer |

| Rare Earth Metals | Rapid | mer |

Data sourced from research on chiral oxazolylphenolates. researchgate.netcolab.ws

Coordination Polymers and Metal-Organic Frameworks Featuring Phenol-Oxazolyl Units

The bifunctional nature of Phenol (B47542), 2-(2-oxazolyl)- and its derivatives, combining a hard phenolate (B1203915) oxygen donor and a softer nitrogen atom from the oxazole (B20620) ring, makes them exceptional building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. The structural characteristics and resultant properties of these frameworks are highly dependent on the coordination geometry of the metal center, the flexibility of the ligand, and the synthesis conditions.

Phenol-oxazolyl type ligands have been successfully used to create CPs with intriguing structural and magnetic properties. For instance, the related ligand 2-(4,5-dihydrooxazol-2-yl)phenol (B3177658) (Hphox) has been used to synthesize one-dimensional (1D) manganese(III) chains. acs.org In the resulting polymer, [Mn(phox)2(N3)]n, two deprotonated phox⁻ ligands coordinate to each Mn(III) ion, which are then bridged by azide (B81097) anions to form the 1D chain. These chains further assemble through hydrogen bonding and π–π stacking interactions to create a 2D supramolecular sheet. acs.org Magnetic studies of such systems have revealed antiferromagnetic coupling between the metal centers. acs.org

A notable application of these ligands is in MOFs that exhibit excited-state intramolecular proton transfer (ESIPT). The ESIPT process, facilitated by the proximity of the phenolic proton to the oxazole nitrogen, can lead to materials with large Stokes shifts and dual emission, which are highly desirable for applications in chemical sensing and optoelectronics. researchgate.netrscf.ru For example, a MOF incorporating a linker with this structural unit has been developed as a highly sensitive fluorescent sensor for detecting trace amounts of water in organic solvents. researchgate.net

Table 1: Examples of Coordination Polymers with Phenol-Oxazolyl Type Ligands

| Compound Formula | Metal Ion | Ligand | Dimensionality & Structure | Key Properties | Reference |

| [Mn(phox)₂(N₃)]n | Mn(III) | 2-(4,5-dihydrooxazol-2-yl)phenol (Hphox) | 1D chains forming a 2D supramolecular sheet | Antiferromagnetic coupling | acs.org |

| [Mn(Etphox)₂(N₃)]n | Mn(III) | 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenol (HEtphox) | 1D chain structure | Spin-canted weak ferromagnetism | acs.org |

| Ni(II), Zn(II), Cd(II) complexes | Substituted 2-(hydroxyphenyl)benzoxazoles | Substituted 2-(hydroxyphenyl)benzoxazoles | Molecular complexes | Intense fluorescence in solution and solid state | rscf.ru |

Role of Phenol-Oxazolyl Ligands in Bio-Inspired Coordination Chemistry

The structural motif of 2-(2-hydroxyphenyl)oxazole and its saturated analog, 2-(2-hydroxyphenyl)oxazoline, is found in various naturally occurring compounds and has become a source of inspiration for the design of biomimetic coordination complexes. mdpi.com These ligands are particularly effective at mimicking the coordination environment of metal ions in the active sites of metalloenzymes. The combination of a phenolate and an imine-type nitrogen donor in a rigid framework allows for the stabilization of various metal ions in specific geometries, facilitating catalytic reactions that mimic biological processes.

A significant example of this bio-inspiration is found in the structure of mycobactins, which are siderophores produced by mycobacteria to sequester iron. The oxazoline residue is a key feature of the mycobactin (B74219) structure, acting as an iron-chelating component essential for microbial iron assimilation. mdpi.com Inspired by this natural system, synthetic ligands based on the phenol-oxazoline framework have been developed to create coordination complexes for various catalytic applications.

Vanadium complexes featuring bidentate oxazole-oxazoline ligands have demonstrated catalytic activity in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The design of these catalysts is a direct outcome of studying the structural units present in natural compounds and adapting them for transition metal catalysis. The phenol-oxazolyl ligand system provides the necessary electronic and steric environment around the vanadium center to facilitate olefin coordination and insertion.

Furthermore, the phenol-oxazolyl scaffold is valuable in modeling redox-active enzymes. The phenol group can participate in electron transfer processes, and its redox potential can be tuned by the substituents on the aromatic ring. Rhenium(V) complexes with 2-(2'-hydroxyphenyl)-2-oxazolinato ligands, for instance, have been shown to catalytically promote the oxidative dehydrogenation of organosilanes. researchgate.net This reactivity highlights the ability of the ligand framework to support a high-valent metal center and facilitate oxidation reactions, a common feature in the active sites of many oxidoreductase enzymes. The development of such complexes represents a promising avenue for creating efficient and selective catalysts for challenging chemical transformations based on principles learned from biological systems. mdpi.com

Table 2: Bio-Inspired Applications of Phenol-Oxazolyl Type Complexes

| Metal Ion | Ligand Type | Modeled System/Reaction | Application | Reference |

| Vanadium | Oxazole-oxazoline | Natural chelating agents (e.g., Mycobactin) | Ethylene-norbornene (co)polymerization catalysis | mdpi.com |

| Rhenium(V) | 2-(2'-hydroxyphenyl)-2-oxazolinato | Redox-active metalloenzymes | Catalytic oxidative dehydrogenation of organosilanes | researchgate.net |

| Iron | 2-(2-hydroxyphenyl)oxazoline | Siderophores (Mycobactin) | Mimicking microbial iron assimilation | mdpi.com |

Catalytic Applications of Phenol, 2 2 Oxazolyl Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and activity under mild reaction conditions. researchgate.net Ligand systems based on Phenol (B47542), 2-(2-oxazolyl)- have proven to be highly effective in this domain, particularly in oxidative catalysis and C-H bond activation reactions.

Oxidorhenium(V) complexes incorporating 2-(2-hydroxyphenyl)-2-oxazoline (hoz) ligands have demonstrated notable activity in oxygen atom transfer (OAT) reactions. rsc.orgrsc.orgacs.org These complexes are capable of catalyzing both the epoxidation of olefins, such as cyclooctene (B146475), and the challenging reduction of highly stable oxyanions like perchlorate (B79767). rsc.orgnih.govnih.gov

For the reduction of perchlorate (ClO₄⁻), rhenium-oxazoline complexes are remarkably effective, facilitating its conversion to chloride (Cl⁻) under mild conditions. rsc.orgacs.org The reaction proceeds via a mechanism where the Re(V) center is oxidized to Re(VII) by the perchlorate, which is itself reduced to chlorate (B79027) (ClO₃⁻). rsc.org The active catalytic species is then regenerated by an oxygen acceptor, such as a sulfide (B99878). rsc.org Studies have shown that the N,N-trans isomer of [ReOCl(oz)₂] exhibits superior activity in perchlorate reduction compared to the N,N-cis isomer. rsc.org

In cyclooctene epoxidation using tert-butyl hydroperoxide (TBHP), these rhenium complexes also serve as active catalysts. rsc.org Interestingly, in contrast to perchlorate reduction, both the N,N-cis and N,N-trans isomers of [ReOCl(oz)₂] show similar, albeit moderate, catalytic activity. rsc.orgrsc.org The reactivity of these systems can be tuned by modifying the ligand structure; for example, introducing electron-withdrawing groups like -NO₂ or dichloro-substituents on the phenol ring has been shown to significantly enhance epoxidation activity, leading to much higher turnover numbers (TON). nih.govrsc.org

| Catalyst/System | Substrate | Oxidant/Reductant | Key Findings | Reference(s) |

| [ReOCl(oz)₂] (N,N-trans and N,N-cis isomers) | Cyclooctene | TBHP | Both isomers show moderate and similar activity (TON ≈ 30-40). | rsc.org, rsc.org |

| [ReOCl(L1b)₂] (Nitro-substituted ligand) | Cyclooctene | TBHP | Electron-withdrawing group more than doubles turnover number (TON > 80) compared to the unsubstituted complex. | rsc.org |

| [ReOCl(L1)₂] (Dichloro-substituted ligand) | Cyclooctene | TBHP | Achieved a very high TON of 300, showing enhanced activity due to the electron-withdrawing ligand. | nih.gov |

| [ReOCl(oz)₂] | Perchlorate (ClO₄⁻) | Sulfides | Catalyzes the difficult reduction of perchlorate to chloride at ambient conditions. N,N-trans isomer is more active. | rsc.org, rsc.org, rsc.org |

Iridium(III) complexes featuring ligands derived from the bis(oxazolinyl)phenyl (phebox) framework represent a significant advancement in C-H bond activation and functionalization. rsc.orgrsc.org These pincer-type ligands create a stable coordination environment around the iridium center, enabling the catalysis of challenging transformations such as the asymmetric insertion of carbenoids into C-H bonds. rsc.org This methodology provides a powerful tool for creating stereocenters with high enantioselectivity. rsc.orgrsc.org

Research has demonstrated that iridium(III)-phebox complexes can catalyze the asymmetric insertion of donor/acceptor carbenoids into activated C-H bonds with low catalyst loadings (e.g., 0.5 mol%), achieving excellent yields (up to 99%) and high enantioselectivities (up to 99% ee). rsc.orgrsc.org The steric and electronic properties of the oxazoline (B21484) unit can be tuned to optimize catalyst performance. For instance, tert-butyl substituted phebox (tBuPhebox) catalysts generally provide better enantioselectivities and yields than their dimethyl-substituted counterparts. rsc.org

Furthermore, iridium(III) has been used to catalyze the C-H activation of phenols themselves, using 2-(2-hydroxyphenyl)azole directing groups to construct complex π-conjugated luminescent materials. nih.gov This demonstrates the versatility of iridium catalysis in activating otherwise inert C-H bonds for the synthesis of functional organic molecules. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Yield | Enantioselectivity (ee) | Reference(s) |

| Iridium(III)-bis(oxazolinyl)phenyl (phebox) | Asymmetric C-H Insertion | Dihydrofuran / Diazoester | 51-99% | 83-99% | rsc.org |

| Iridium(III)-tBuPhebox | Asymmetric C-H Insertion | Tetrahydrofuran / Diazoester | Up to 97% | Up to 98% | rsc.org |

| Iridium(III) with 2-(2-hydroxyphenyl)azole | C-H activation/functionalization | Phenols | - | - | nih.gov |

The conversion of aryl halides to phenols using nitrous oxide (N₂O) as an oxygen atom source is a notable recent development in catalysis, offering a greener alternative to traditional methods. nih.gov This transformation is efficiently catalyzed by nickel complexes under mild conditions (room temperature, 1.5–2 bar N₂O). nih.govresearchgate.net

However, extensive research and published literature indicate that this catalytic system relies on electronically asymmetric tridentate bipyridine-based ligands. nih.govresearchgate.net These ligands are crucial for enabling the selective insertion of an oxygen atom from N₂O into the nickel-carbon bond, leading to the formation of the phenol product. nih.gov

Based on available scientific literature, there is no evidence to suggest that ligand systems derived from "Phenol, 2-(2-oxazolyl)-" are employed in this specific nickel-catalyzed transformation. The established protocols are specific to bipyridine and related ligand architectures. nih.govresearchgate.netnih.govbbwpublisher.com

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and enhanced reusability. researchgate.net Derivatives and concepts related to Phenol, 2-(2-oxazolyl)- find application in the design of solid catalysts, particularly for important industrial reactions like phenol hydroxylation.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Fe-BTC (also known as Basolite F300), where iron centers are linked by 1,3,5-benzenetricarboxylate (BTC), has emerged as a highly effective heterogeneous catalyst for the liquid-phase hydroxylation of phenol. scirp.orgscirp.orgniscpr.res.in This reaction uses hydrogen peroxide (H₂O₂) as a green oxidant to produce valuable dihydroxybenzenes, primarily catechol and hydroquinone (B1673460). scirp.orgscirp.org

The Fe-BTC catalyst demonstrates good activity and stability under mild conditions, often at room temperature and in water as a solvent. scirp.orgcsic.es The reaction mechanism is believed to proceed through the generation of hydroxyl radicals via the Fe²⁺/Fe³⁺ redox couple in the presence of H₂O₂. scirp.org These radicals then attack the phenol ring at the ortho and para positions to form the products. scirp.org

The catalyst's performance is influenced by reaction parameters such as temperature, the phenol-to-H₂O₂ molar ratio, and catalyst loading. scirp.orgscirp.orgcsic.es Studies show that Fe-BTC can be recovered and reused for multiple cycles with only a minor loss in catalytic activity, highlighting its stability and potential for industrial application. scirp.orgscirp.orgniscpr.res.in

| Catalyst | Temp. (°C) | Phenol:H₂O₂ Molar Ratio | Phenol Conversion (%) | Dihydroxybenzenes Selectivity (%) | Reference(s) |

| Fe-BTC | 50 | 1:1 | 16.9 | Catechol: 54.3%, Hydroquinone: 37.5% | scirp.org, scirp.org |

| Fe-BTC | 25 | 1:1 (pulsed H₂O₂ dosing) | ~54 | 65 | csic.es |

| Fe-BTC | 20 | 1:1.8 | 51.1 | 62.8 | csic.es, researchgate.net |

Titanium-containing zeolites, particularly Titanium Silicalite-1 (TS-1), are benchmark heterogeneous catalysts for the selective oxidation of various organic compounds, including the hydroxylation of phenol with H₂O₂. frontiersin.orgscispace.com TS-1, which has an MFI-type framework with titanium atoms substituted into the silica (B1680970) lattice, is used commercially in the Enichem process for producing catechol and hydroquinone. csic.es

The catalytic activity of TS-1 is attributed to the isolated, tetrahedrally-coordinated titanium active sites within the zeolite framework. rsc.org These sites facilitate the activation of H₂O₂ for the electrophilic attack on the phenol ring. The shape-selective nature of the zeolite pores influences the product distribution. mdpi.com

Besides TS-1, other titanium silicates such as TS-2 and mesoporous materials like Ti-SBA-12 and Ti-SBA-16 have also been studied for this reaction. mdpi.com While often highly active, their performance can be lower than that of TS-1. mdpi.com Research focuses on optimizing catalyst design, such as synthesizing ultra-fine or hierarchical TS-1 zeolites, to enhance mass transfer and improve catalytic performance by increasing the accessibility of active sites. scispace.comrsc.orgresearchgate.net Adding other metals, like Fe₂O₃, to TS-1 has also been explored to modify properties like hydrophilicity and enhance the reaction rate. kemdikbud.go.id

| Catalyst | Key Features | Phenol Conversion (%) | Dihydroxybenzenes Selectivity (%) | Reference(s) |

| TS-1 (Conventional) | Benchmark MFI zeolite catalyst. | 23.08 | High (exact % varies with conditions) | rsc.org |

| TS-1-S (ultra-fine) | Reduced particle size (170 nm), enriched framework Ti. | 29.52 | Improved performance over conventional TS-1. | rsc.org |

| Ti-SBA-12 / Ti-SBA-16 | Mesoporous titanosilicates. | Highly active, but lower than TS-1. | Para-selective hydroxylation noted for Ti-SBA-12. | mdpi.com |

| Fe₂O₃/TS-1 | Fe₂O₃ added to enhance hydrophilicity. | Showed increased rate of hydroquinone formation. | - | kemdikbud.go.id |

Electrocatalytic Processes

Electrocatalysis offers a promising avenue for the degradation of persistent organic pollutants in wastewater, such as phenol. This process utilizes an applied electrical potential to drive redox reactions at an electrode surface, often enhanced by the presence of a catalyst. The modification of electrode surfaces with catalytic materials can significantly improve the efficiency and selectivity of the oxidation of phenol, converting it into less harmful substances.

Wet Oxidation of Phenol using Nickel(II) Tetraazamacrocycle Complexes

The electrocatalytic wet oxidation of phenol has been effectively demonstrated using novel Nickel(II) tetraazamacrocycle complexes. Research has shown that these complexes, when immobilized on an electrode surface, can significantly enhance the rate of phenol degradation.

In a notable study, two new tetraazamacrocycle complexes of nickel(II) were synthesized and characterized: 7,16-dinicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}] and 7,16-diisonicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}]. acs.org These complexes were investigated as catalysts for both the chemical and electrocatalytic oxidation of phenol under heterogeneous conditions. acs.org

The chemical oxidation of phenol was carried out using hydrogen peroxide (H₂O₂) as the oxidant. Both nickel complexes were found to be effective catalysts, converting phenol primarily into catechol and hydroquinone. acs.org The 7,16-diisonicotinoyl derivative demonstrated superior catalytic performance. acs.org The optimization of reaction parameters such as catalyst amount, temperature, oxidant and substrate concentrations, reaction medium, and time was crucial for maximizing the yield of the oxidation products. acs.org

For the electrocatalytic studies, a glassy carbon electrode was modified with the synthesized nickel(II) tetraazamacrocycle complexes. acs.org This modified electrode was then used to study the electrocatalytic oxidation of phenol. The presence of the nickel complexes on the electrode surface was found to facilitate the oxidation of phenol at a lower potential compared to the bare electrode, indicating a significant electrocatalytic effect. homkat.nluni-freiburg.de This enhancement in electrochemical reactivity is attributed to the synergistic interaction between the nickel complex and the electrode material, which facilitates charge transfer and the diffusion of the analyte. homkat.nluni-freiburg.de The primary products of the electrocatalytic oxidation were identified as catechol and hydroquinone. acs.orghomkat.nl

Interactive Table: Electrocatalytic Oxidation of Phenol

| Catalyst | Electrode | Products | Key Finding | Reference |

| 7,16-dinicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}] | Glassy Carbon Electrode | Catechol, Hydroquinone | Effective for both chemical and electrocatalytic oxidation of phenol. | acs.org |

| 7,16-diisonicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}] | Glassy Carbon Electrode | Catechol, Hydroquinone | Showed the best performance in the chemical oxidation of phenol. | acs.org |

Supramolecular Catalysis Involving Phenol-Oxazolyl Assemblies

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems from smaller molecular components. This approach offers the potential for creating highly selective and efficient catalysts by mimicking the principles of enzymatic catalysis, where substrates are bound within a well-defined active site. Assemblies derived from "Phenol, 2-(2-oxazolyl)-" are promising candidates for supramolecular catalysis due to the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination.

The formation of discrete, self-assembled structures can lead to catalytic systems with unique properties. For instance, the assembly of monodentate ligands into bidentate or polydentate structures through non-covalent interactions can generate a library of catalysts from a small number of building blocks. nih.gov This strategy has been successfully employed in various transition metal-catalyzed reactions, leading to significant enhancements in enantioselectivity. nih.gov

While specific examples of supramolecular catalysis involving assemblies solely composed of "Phenol, 2-(2-oxazolyl)-" are not extensively documented, the structural motifs of this compound suggest several potential applications. The phenol group can act as a hydrogen bond donor, while the oxazoline nitrogen can act as a hydrogen bond acceptor or a coordination site for a metal ion. This dual functionality allows for the formation of organized assemblies.

One potential application is in the creation of self-assembled bidentate ligands. By functionalizing "Phenol, 2-(2-oxazolyl)-" with a complementary recognition site, it could self-assemble with another monodentate ligand to form a chelating system around a metal center. homkat.nl This approach has been shown to be highly effective in asymmetric catalysis, where the precise arrangement of ligands around the metal is crucial for stereocontrol. homkat.nl

Furthermore, "Phenol, 2-(2-oxazolyl)-" derivatives could be incorporated into larger supramolecular architectures, such as capsules or cages, to create a confined reaction environment. ens-lyon.fr Catalysis within such confined spaces can lead to enhanced reaction rates and selectivities by pre-organizing the substrates and stabilizing the transition state. nih.govens-lyon.fr The phenol and oxazoline moieties could serve as recognition sites to bind substrates within the cavity of the supramolecular assembly.

The development of supramolecular catalysts based on "Phenol, 2-(2-oxazolyl)-" assemblies represents a promising frontier in catalyst design. The ability to control the catalytic environment through non-covalent interactions opens up new possibilities for achieving high levels of selectivity and efficiency in a wide range of chemical transformations.

Theoretical and Computational Investigations of Phenol, 2 2 Oxazolyl

Quantum Chemical Calculations for Molecular Reactivity and Stability

Quantum chemical parameters derived from computational models are crucial for predicting the reactivity and stability of molecules. wisdomlib.orgwisdomlib.org These calculations provide a microscopic understanding of a molecule's electronic structure and its propensity to engage in chemical reactions. wisdomlib.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijarset.com

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com For 2-(oxazolinyl)-phenol derivatives, it has been shown that substituents significantly influence the HOMO-LUMO gap. nih.gov Specifically, electron-withdrawing groups (EWGs) tend to increase the gap compared to electron-donating groups (EDGs). nih.gov This suggests that the electronic nature of substituents on the Phenol (B47542), 2-(2-oxazolyl)- scaffold can be used to tune its reactivity. nih.gov Theoretical studies on related phenolic compounds provide representative data on these frontier orbitals. ijarset.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (eV) from DFT Calculations for Related Heterocyclic Compounds This table presents data for illustrative purposes based on similar molecular structures to demonstrate typical computational outputs.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Analogue 1 | -4.413 | -0.730 | 3.683 | ijarset.com |

| Analogue 2 | -4.195 | -0.510 | 3.686 | ijarset.com |

| Analogue 3 | -4.139 | -0.479 | 3.660 | ijarset.com |

| Analogue 4 | -4.462 | -0.801 | 3.661 | ijarset.com |

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify a molecule's reactivity. ijarset.comrjpn.org

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A molecule with a high chemical hardness value is considered "hard," indicating high stability and low reactivity. ijarset.comset-science.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. ijarset.comrjpn.org It is derived from the chemical potential (μ) and chemical hardness (η), where μ is the average of the HOMO and LUMO energies. ijarset.com

For phenolic compounds, these parameters reveal significant insights. For instance, comparing phenol, 2-aminophenol (B121084), and 2-nitrophenol (B165410), calculations showed that 2-nitrophenol is the most stable (highest hardness) and has the highest electrophilicity index, favoring nucleophilic substitution reactions. rjpn.org Similar analyses for 2-(oxazolinyl)-phenol derivatives help in understanding their reaction tendencies. researchgate.net

Table 2: Representative Global Reactivity Descriptors (eV) for Related Heterocyclic Compounds This table presents data for illustrative purposes based on similar molecular structures to demonstrate typical computational outputs.

| Compound Analogue | Chemical Hardness (η) | Electrophilicity Index (ω) | Source |

|---|---|---|---|

| Analogue 1 | 1.841 | 1.796 | ijarset.com |

| Analogue 2 | 1.843 | 1.502 | ijarset.com |

| Analogue 3 | 1.830 | 1.457 | ijarset.com |

| Analogue 4 | 1.830 | 1.892 | ijarset.com |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Phenol, 2-(2-oxazolyl)- and related compounds are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a fundamental photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.govnih.gov This process is often responsible for the characteristic dual fluorescence emission with a large Stokes shift observed in these molecules. nih.govresearchgate.net

The mechanism of ESIPT is extensively studied using DFT for the ground state (S₀) and Time-Dependent Density Functional Theory (TD-DFT) for the excited states (e.g., S₁). nih.govnih.gov These calculations are used to map the potential energy surfaces for the proton transfer reaction in both the ground and excited states.

For related oxazole (B20620) systems, studies have shown that in the ground state, the enol tautomer is significantly more stable than the keto tautomer, with a high energy barrier (often greater than 10 kcal/mol) preventing proton transfer. nih.gov However, upon photoexcitation to the first singlet excited state (S₁), the potential energy surface changes dramatically. The acidity of the phenolic proton donor and the basicity of the oxazole nitrogen acceptor increase. rsc.org This leads to a significant reduction in the energy barrier for proton transfer (to less than 1 kcal/mol in some cases), making the ESIPT process extremely fast and efficient. nih.gov TD-DFT calculations can also predict changes in bond lengths and electron density distribution upon excitation, confirming the strengthening of the intramolecular hydrogen bond in the excited state, which facilitates the proton transfer. nih.govrsc.org

Transition State Theory (TST) is employed in conjunction with quantum chemical calculations to explore the ESIPT mechanism. nih.govresearchgate.net By locating the transition state (TS) structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, researchers can determine the energy barrier for the proton transfer. researchgate.netnih.gov

Experimental and computational studies on related "double benzoxazole" systems, such as 2,5-bis(2-benzoxazolyl)-4-methoxyphenol, provide valuable kinetic data on the ESIPT process. acs.orgmpg.de These molecules exhibit dual luminescence, with one band from the initially excited enol form and a second, red-shifted band from the proton-transferred keto tautomer. acs.org